4,4'-DI(Methylthio)-2,2'-bipyridine
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Overview
Description
4,4'-DI(Methylthio)-2,2'-bipyridine: is a synthetic organic compound belonging to the class of pyridines. It is characterized by the presence of two pyridine rings, each substituted with a methylsulfanyl group. This compound is known for its versatility and wide range of applications in scientific research and laboratory experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-DI(Methylthio)-2,2'-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and 4-methylsulfanyl-2-bromopyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd) to facilitate the coupling reaction.
Coupling Reaction: The key step involves the coupling of the two pyridine rings through a palladium-catalyzed cross-coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4'-DI(Methylthio)-2,2'-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols.
Substitution: The pyridine rings can participate in substitution reactions, where the methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4,4'-DI(Methylthio)-2,2'-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4,4'-DI(Methylthio)-2,2'-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with enzymes, proteins, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dithiomethyl-2,2’-bipyridine
- 4,4’-Dimethylthio-2,2’-bipyridine
Comparison
Compared to similar compounds, 4,4'-DI(Methylthio)-2,2'-bipyridine is unique due to its specific substitution pattern and the presence of two methylsulfanyl groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methylsulfanyl-2-(4-methylsulfanylpyridin-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXBLLPECIUVCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1)C2=NC=CC(=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718706 |
Source
|
Record name | 4,4'-Bis(methylsulfanyl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101028-38-0 |
Source
|
Record name | 4,4'-Bis(methylsulfanyl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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